molecular formula C17H22BrNO4 B1672522 盐酸非诺特罗 CAS No. 1944-12-3

盐酸非诺特罗

货号: B1672522
CAS 编号: 1944-12-3
分子量: 384.3 g/mol
InChI 键: SGZRQMALQBXAIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

芬特罗林氢溴酸盐是一种β2肾上腺素受体激动剂和支气管扩张剂,主要用于治疗哮喘和其他可逆性阻塞性气道疾病的症状。 它是一种小分子,通过刺激肺部的β2肾上腺素受体发挥作用,导致支气管平滑肌松弛和支气管气流增加 .

科学研究应用

芬特罗林氢溴酸盐在科学研究中有广泛的应用:

    化学: 在β2肾上腺素受体激动剂及其与受体相互作用的研究中用作模型化合物。

    生物学: 研究其对细胞信号通路和受体激活的影响。

    医学: 广泛研究其在治疗哮喘、慢性阻塞性肺疾病 (COPD) 和其他呼吸系统疾病中的治疗作用。

    工业: 用于开发吸入疗法和其他药物制剂 .

作用机制

芬特罗林氢溴酸盐通过刺激肺部的β2肾上腺素受体发挥作用。这会导致腺苷酸环化酶的激活,从而增加环腺苷酸 (cAMP) 的水平。cAMP 水平升高会导致支气管平滑肌松弛、支气管扩张和支气管气流增加。 该化合物也对β1肾上腺素受体具有一定的活性,这可能导致心血管作用,例如心率加快 .

类似化合物:

比较:

芬特罗林氢溴酸盐以其高β2选择性和起效快而脱颖而出,使其成为治疗急性哮喘发作和其他阻塞性气道疾病的宝贵治疗药物。

准备方法

合成路线和反应条件: 芬特罗林氢溴酸盐可以通过多步合成方法合成,涉及3,5-二羟基苯甲醛与异丙胺反应形成中间体席夫碱。然后将该中间体还原为相应的胺,然后与4-羟基苯丙酮反应得到芬特罗林。 最后一步是通过使芬特罗林与氢溴酸反应形成氢溴酸盐 .

工业生产方法: 芬特罗林氢溴酸盐的工业生产通常涉及使用与上述类似的反应步骤进行大规模合成。该工艺针对高产率和高纯度进行了优化,并严格控制反应条件,例如温度、压力和pH值。 最终产品经过严格的质量控制措施,以确保其有效性和医疗用途的安全性 .

化学反应分析

反应类型: 芬特罗林氢溴酸盐会发生各种化学反应,包括:

常用试剂和条件:

主要产物:

相似化合物的比较

Comparison:

Fenoterol hydrobromide stands out due to its high beta-2 selectivity and rapid onset of action, making it a valuable therapeutic agent for managing acute asthma attacks and other obstructive airway diseases.

属性

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRQMALQBXAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13392-18-2 (Parent)
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045419
Record name Fenoterol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1944-12-3, 13392-18-2
Record name Fenoterol hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1944-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoterol hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenoterol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenoterol hydrobromide
Reactant of Route 2
Fenoterol hydrobromide
Reactant of Route 3
Fenoterol hydrobromide
Reactant of Route 4
Fenoterol hydrobromide
Reactant of Route 5
Fenoterol hydrobromide
Reactant of Route 6
Fenoterol hydrobromide
Customer
Q & A

Q1: What is the primary mechanism of action of fenoterol hydrobromide?

A1: Fenoterol hydrobromide is a selective β2-adrenergic receptor agonist. [] Upon binding to these receptors, predominantly found in airway smooth muscle, it activates the enzyme adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). [] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, providing relief from bronchospasms. []

Q2: Besides bronchodilation, are there other effects of fenoterol hydrobromide mediated through β2-adrenergic receptors?

A2: Yes, fenoterol hydrobromide also reduces the release of inflammatory cell mediators, particularly from mast cells. [] This anti-inflammatory effect contributes to its therapeutic benefits in respiratory diseases.

Q3: Can repeated exposure to fenoterol hydrobromide affect histamine H1 receptor expression in airway smooth muscle?

A3: Research indicates that fenoterol hydrobromide can upregulate histamine H1 receptors in airway smooth muscle. [] This effect is mediated through the β2-adrenergic receptor/cAMP signaling pathway and involves increased gene transcription and mRNA stability. [] This upregulation could potentially contribute to adverse effects observed with prolonged use of short-acting β2-agonists. []

Q4: What is the molecular formula and weight of fenoterol hydrobromide?

A4: The research papers provided do not specifically state the molecular formula and weight of fenoterol hydrobromide. To obtain this information, please refer to chemical databases like PubChem or ChemSpider.

Q5: How does the formulation of fenoterol hydrobromide in pressurized-metered dose inhalers (pMDIs) affect its stability and performance?

A5: Studies have shown that the type and concentration of propellant, water, and ethanol in pMDI formulations significantly impact the stability and performance of fenoterol hydrobromide. [, ] Formulations with high hydrofluoroalkane propellant content (>74% v/v) were prone to precipitation. [, ] Ethanol content also influenced stability, with higher concentrations (>27% v/v) generally improving drug solubility. [, ]

Q6: How is fenoterol hydrobromide absorbed and distributed in the body?

A6: Fenoterol hydrobromide can be administered via various routes, including oral, intravenous, and inhalation. [, , , , ] The absorption and distribution profiles vary depending on the route of administration. Following inhalation, a significant portion of the drug deposits in the oropharynx, with a smaller percentage reaching the lungs for systemic absorption. []

Q7: What is the primary route of elimination for fenoterol hydrobromide?

A7: Fenoterol hydrobromide is rapidly eliminated from the body, mainly through renal excretion. [, ] Studies in pregnant rabbits showed rapid conversion of the drug into conjugates, further suggesting efficient elimination. []

Q8: Does pregnancy affect the pharmacokinetics of fenoterol hydrobromide?

A8: A study investigating the pharmacokinetics of intravenous fenoterol hydrobromide in pregnant women with premature labor found no significant differences compared to data from non-pregnant individuals. [] This suggests that variations in plasma concentrations observed in pregnant women are not primarily due to altered pharmacokinetics. []

Q9: What types of in vitro and in vivo models have been used to study the efficacy of fenoterol hydrobromide?

A9: A range of in vitro and in vivo models have been employed to assess the efficacy of fenoterol hydrobromide. These include:- In vitro: Studies using isolated human leukocytes have demonstrated fenoterol hydrobromide's ability to inhibit allergen-induced histamine release. []- In vivo: Animal models, such as guinea pigs and dogs, have been utilized to investigate the bronchodilatory effects and cardiovascular side effects of fenoterol hydrobromide alone and in combination with ipratropium bromide. [, ] Additionally, studies in denervated mice have explored the potential of fenoterol hydrobromide to ameliorate muscle atrophy and stress-induced damage. [, ]- Clinical Trials: Numerous clinical trials have been conducted to assess the efficacy and safety of fenoterol hydrobromide in various patient populations, including those with asthma, chronic obstructive pulmonary disease (COPD), and preterm labor. [, , , , , ]

Q10: Have there been efforts to develop alternative drug delivery systems for fenoterol hydrobromide to improve its therapeutic profile?

A11: Yes, researchers have explored alternative delivery systems for fenoterol hydrobromide, such as the Respimat® Soft Mist™ Inhaler (SMI). [, , ] This device generates slow-moving and longer-lasting aerosols compared to conventional pressurized metered-dose inhalers (pMDIs). [] Studies suggest that Respimat® SMI might improve lung deposition and achieve comparable bronchodilation at lower doses compared to pMDIs, particularly in patients with poor inhalation technique. [, , ]

Q11: What analytical methods are commonly used to determine fenoterol hydrobromide concentrations?

A12: Several analytical techniques have been employed for the quantification of fenoterol hydrobromide:- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, allows for sensitive and specific determination of fenoterol hydrobromide in pharmaceutical products and biological samples. []- Radioimmunoassay: This technique offers high sensitivity and has been used to measure fenoterol plasma concentrations in pharmacokinetic studies. []- Colorimetric Assays: Methods utilizing the aggregation of citrate-capped gold nanoparticles or the reduction of silver ions to silver nanoparticles in the presence of fenoterol hydrobromide have been developed for its quantification. [, ]- Conductometric Titration: This technique, employing silver nitrate as the titrant, offers a simple and cost-effective approach for determining fenoterol hydrobromide in pure form and pharmaceutical formulations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。